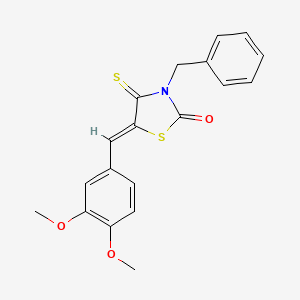![molecular formula C22H31F3N2O B6016140 7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6016140.png)
7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'ITD-1' and is a spirocyclic compound that has a unique structure. In
Mécanisme D'action
The mechanism of action of ITD-1 involves the inhibition of ILK. ILK is a protein that plays a key role in cell growth and survival. ITD-1 binds to the ATP-binding site of ILK and inhibits its activity. This leads to the induction of apoptosis in cancer cells and the inhibition of their growth.
Biochemical and Physiological Effects:
ITD-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, ITD-1 has also been shown to have anti-inflammatory effects. Studies have shown that ITD-1 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ITD-1 is its specificity for ILK. ITD-1 has been shown to selectively inhibit ILK without affecting other kinases. This makes it a useful tool for studying the role of ILK in various cellular processes. However, one of the limitations of ITD-1 is its low solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on ITD-1. One area of research is the development of more potent and selective ILK inhibitors. Another area of research is the exploration of the potential of ITD-1 as a therapeutic agent for other diseases, such as inflammatory bowel disease and cardiovascular disease. Additionally, the use of ITD-1 as a tool for studying the role of ILK in various cellular processes is an area of ongoing research.
Conclusion:
In conclusion, ITD-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure and specificity for ILK make it a useful tool for studying the role of ILK in various cellular processes. Further research on ITD-1 may lead to the development of new and more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of ITD-1 is a multi-step process that involves several chemical reactions. The first step involves the reaction between N-benzylcinnamamide and 4,4,4-trifluorobutanoyl chloride in the presence of a base to form the intermediate compound, N-benzyl-4,4,4-trifluorobutanamide. This intermediate is then reacted with 2-isopropyl-2-oxazoline in the presence of a catalyst to form the key intermediate, 7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2-oxazoline. Finally, this intermediate is reacted with ammonia in the presence of a reducing agent to form ITD-1.
Applications De Recherche Scientifique
ITD-1 has been studied extensively for its potential applications in the field of medicine. One of the key areas of research is its potential as an anti-cancer agent. Studies have shown that ITD-1 inhibits the growth of cancer cells by targeting the protein, integrin-linked kinase (ILK). ILK is a key regulator of cell growth and survival, and its inhibition by ITD-1 leads to the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3N2O/c1-17(2)19-6-4-18(5-7-19)14-26-12-3-9-21(15-26)11-13-27(16-21)20(28)8-10-22(23,24)25/h4-7,17H,3,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMOFOQDDSIDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6016058.png)
![potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate](/img/structure/B6016066.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016067.png)

![(3'R*,4'R*)-1'-[(2'-methyl-3-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016070.png)
![ethyl 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6016074.png)
![(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6016084.png)
![ethyl (1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6016092.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6016098.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B6016107.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B6016117.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B6016127.png)
![N-(2-chlorobenzyl)-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6016146.png)
![2-({[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B6016148.png)